ethyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. The presence of the thiophene and pyrimidine rings in this compound makes it particularly interesting for medicinal and industrial applications.
Preparation Methods
The synthesis of ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE involves multiple steps, starting from readily available starting materials The synthetic route typically includes the formation of the thiophene ring, followed by the construction of the pyrimidine ringReaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Cyclization: This reaction is crucial for forming the compound’s ring structures.
Scientific Research Applications
ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE can be compared to other similar compounds, such as:
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Dorzolamide: Contains a thiophene ring and is used to treat glaucoma.
Tioconazole: Contains a thiophene ring and is used as an antifungal agent.
Properties
Molecular Formula |
C20H20N2O4S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 2-[[11-(4-methoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-26-16(23)11-27-20-21-18-17(14-5-4-6-15(14)28-18)19(24)22(20)12-7-9-13(25-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
ACFXQEOBQSXCRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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